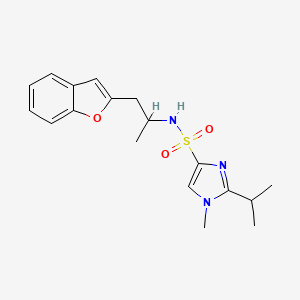

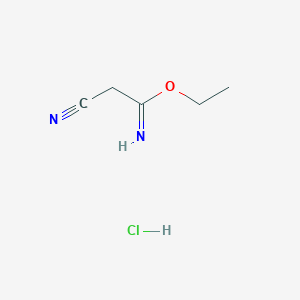

![molecular formula C22H23FN2O3S B2926735 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide CAS No. 941960-21-0](/img/structure/B2926735.png)

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), and a phenyl ring (a six-membered aromatic ring), all connected by various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the specific atoms included in the molecule .Scientific Research Applications

Fluorescent Probes for Biological Imaging

Naphthalene-based compounds, including those similar to N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide, have been utilized in the development of fluorescent probes for biological imaging. A specific example includes the design of a ratiometric fluorescence probe for imaging lysosomal hydrogen sulfide in living cells. This probe, by incorporating a morpholine moiety for lysosomal targeting, allows for the specific and sensitive detection of H2S, highlighting its potential in studying various physiological and pathological processes in cells (Gao et al., 2018).

Protein Kinase Inhibitors

Isoquinolinesulfonamides, closely related to the structure of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase C. This discovery has implications for understanding the molecular mechanisms of diseases and developing targeted therapies (Hidaka et al., 1984).

Fluorescent Diagnostic Tools

Derivatives of naphthalene sulfonamide have been explored as fluorescent diagnostic tools for ion and proton detection in both solution phases and polymers. These compounds' sensitivity to environmental changes makes them suitable for various applications, including monitoring physiological conditions and material science research (O'Connor et al., 2006).

Supramolecular Chemistry

Naphthalene-based sulfonamides are used as building blocks in supramolecular chemistry to create complex structures with potential applications in material science, catalysis, and drug delivery. These compounds can form diverse structures such as chains, layers, and channels, demonstrating the versatility of naphthalene sulfonamides in molecular engineering (Białek et al., 2013).

Antimicrobial Activity

Some derivatives of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents capable of combating multidrug-resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance (Oliveira et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. ChEs, on the other hand, are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human MAOs . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

By inhibiting MAO and ChE enzymes, this compound affects the biochemical pathways involving monoamines and acetylcholine. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This can have various downstream effects, potentially alleviating symptoms of neurological disorders such as depression and Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission due to increased levels of monoamines and acetylcholine. This can lead to improved mood, memory, and cognitive function .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h1-10,15,22,24H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPEQBPKJUJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

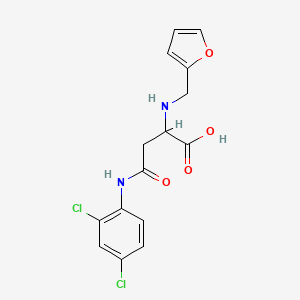

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

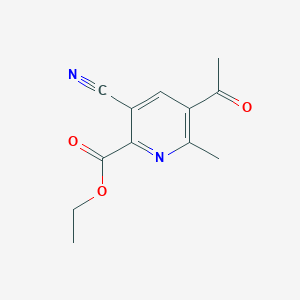

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

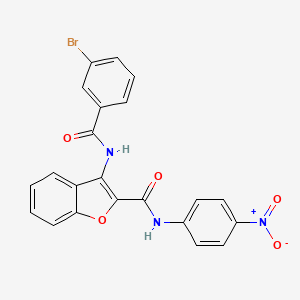

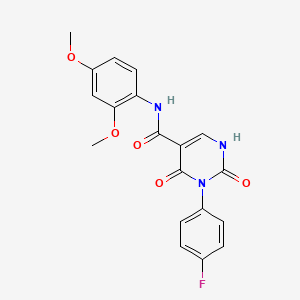

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)